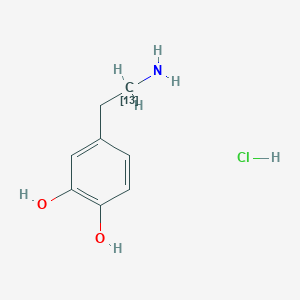
Dopamine-13C hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine hydrochloride is a labeled compound often used in scientific research. It is a derivative of dopamine, a neurotransmitter that plays a crucial role in the brain’s reward and pleasure systems. The compound is labeled with carbon-13, a stable isotope, which makes it useful in various analytical and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroxyphenyl)ethyl-1-13C-amine hydrochloride typically involves the introduction of the carbon-13 isotope into the dopamine structure. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotope without altering the chemical properties of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process is carefully monitored to maintain the integrity of the carbon-13 label and to produce a compound that meets the stringent requirements for research and analytical purposes.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones from oxidation and reduced amines from reduction
Scientific Research Applications
2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine hydrochloride is widely used in scientific research due to its labeled carbon-13 isotope. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the movement and transformation of dopamine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of dopamine-related drugs.
Industry: Applied in the development of new analytical techniques and instruments for detecting and measuring labeled compounds.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroxyphenyl)ethyl-1-13C-amine hydrochloride is similar to that of dopamine. It interacts with dopamine receptors in the brain, influencing various neurological processes. The labeled carbon-13 isotope allows researchers to track its movement and interactions within the body, providing valuable insights into its biological effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Dopamine hydrochloride: The unlabeled form of the compound, widely used in research and medicine.
3,4-Dihydroxyphenethylamine: Another derivative of dopamine, used in various biochemical studies.
Dopamine-1,1,2,2-d4 hydrochloride: A deuterium-labeled form of dopamine, used in similar research applications.
Uniqueness
2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine hydrochloride is unique due to its carbon-13 label, which provides distinct advantages in analytical and research applications. The stable isotope allows for precise tracking and measurement, making it a valuable tool in various scientific fields.
Properties
Molecular Formula |
C8H12ClNO2 |
|---|---|
Molecular Weight |
190.63 g/mol |
IUPAC Name |
4-(2-amino(213C)ethyl)benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i4+1; |
InChI Key |
CTENFNNZBMHDDG-VZHAHHFWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[13CH2]N)O)O.Cl |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















